4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide
Description
4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole core linked to a 4-fluorobenzamide group and a 1,4-dioxa-8-azaspiro[4.5]decane moiety via a ketone bridge. The 1,4-dioxa-8-azaspiro[4.5]decane component is a bicyclic structure known to enhance metabolic stability and modulate lipophilicity, while the thiazole ring and fluorinated benzamide contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding .
Synthetic routes for analogous compounds (e.g., thiazol-2-yl benzamides) often involve coupling benzoyl chlorides with thiazol-2-amines under basic conditions, as demonstrated in the synthesis of N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . The spirocyclic moiety is typically introduced via alkylation or condensation reactions, as seen in derivatives like 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde .
Properties
IUPAC Name |
N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-14-3-1-13(2-4-14)17(25)22-18-21-15(12-28-18)11-16(24)23-7-5-19(6-8-23)26-9-10-27-19/h1-4,12H,5-11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPQZSNNZTADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The structure features a thiazole ring, a benzamide moiety, and a spirocyclic component, which contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the potential of this compound as an antibacterial agent. It has been evaluated against various Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.25 μg/mL |
| Escherichia coli | 1 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
| Acinetobacter baumannii | 1–4 μg/mL |
These results indicate that the compound exhibits low nanomolar activity against resistant strains, suggesting its potential as a lead compound for further development in treating bacterial infections .
The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and maintenance in bacteria. By interfering with their function, the compound effectively halts bacterial growth and proliferation .
In Vivo Efficacy
In preclinical models, the compound has shown promising results in vivo. For instance, in a mouse model of infection with vancomycin-intermediate Staphylococcus aureus, treatment with this compound led to significant reductions in bacterial load compared to controls. The study demonstrated not only antibacterial efficacy but also favorable pharmacokinetic properties such as good solubility and metabolic stability .
Safety Profile
Toxicological assessments indicate that the compound possesses a favorable safety profile. No significant adverse effects were observed in animal models at therapeutic doses, which is critical for its development as a pharmaceutical agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs bearing thiazole, benzamide, or spirocyclic components.
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures; exact data unavailable in provided evidence.
Key Observations:
Structural Influence on Bioactivity: The spirocyclic dioxa-aza system enhances metabolic stability compared to non-spiro analogs (e.g., CAS 313529-45-2) . Fluorination at the benzamide moiety (as in the target compound and CAS 313529-45-2) improves membrane permeability and target affinity via hydrophobic interactions .
Synthetic Accessibility :
- Thiazole-containing analogs (e.g., ) are synthesized via straightforward amide coupling, while spirocyclic derivatives require multi-step routes involving Friedel-Crafts alkylation or cyclocondensation .
Biological Targets :
- Thiazol-2-yl benzamides (e.g., ) target anaerobic enzymes like PFOR, whereas spirocyclic derivatives (e.g., ) show promise in kinase inhibition (JNK1/3). The target compound’s dual functionality may enable multi-target activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions. For example, the thiazole ring is constructed via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions. The spiro[4.5]decane moiety is introduced using 2-oxa-spiro[3.4]octane-1,3-dione or similar precursors, as described in spirocyclic compound syntheses . Benzamide coupling is achieved via condensation of 4-fluorobenzoic acid derivatives with thiazol-2-amine intermediates using coupling agents like EDCI or DCC .
- Key Challenges : Ensuring regioselectivity during cyclization and minimizing side reactions in spirocycle formation.
Q. How is the structural integrity of the compound verified post-synthesis?
- Methodology :
- X-ray Crystallography : Resolve crystal structures using SHELX software for bond-length/angle validation .
- NMR Spectroscopy : Confirm aromatic proton environments (e.g., 4-fluoro substituent at ~δ 7.2–7.5 ppm in H NMR) and spirocyclic CH groups (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the thiazole and benzamide moieties .
Q. What biological targets are associated with this compound?
- Findings : Analogous spirocyclic thiazole derivatives show activity against enzymes (e.g., PFOR in anaerobic organisms) and receptors (e.g., glucagon receptors) . The 4-fluorobenzamide group may enhance binding to hydrophobic enzyme pockets .
- Experimental Design : Target validation via enzyme inhibition assays (IC determination) and receptor binding studies using radiolabeled ligands .
Advanced Research Questions
Q. How can synthetic yields be optimized for the spirocyclic intermediate?
- Methodology :
- Solvent Optimization : Use anhydrous THF or benzene for spirocycle formation to minimize hydrolysis .
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization kinetics.
- Temperature Control : Reflux at 80–90°C for 3–5 hours to balance reaction rate and byproduct formation .
- Data Contradiction : Conflicting reports on the stability of spirocycles in polar solvents (e.g., DMF vs. THF) require empirical validation .
Q. How to resolve discrepancies in biological activity data across similar compounds?
- Case Study : Compare the title compound with analogues like 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide.
- Structural Variations : The 1,4-dioxa-8-azaspiro[4.5]decane group may reduce metabolic degradation compared to linear side chains .
- Assay Conditions : Control for variables like cell permeability (logP adjustments) and serum protein binding using SPR or ITC .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Approach :
- Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes to predict metabolic hotspots (e.g., oxidation at the thiazole sulfur) .
- QSAR Modeling : Corrogate logD and polar surface area (PSA) with bioavailability using datasets from PubChem or ChEMBL .
Q. How to design derivatives to improve selectivity for a target enzyme?
- Strategy :
- Fragment-Based Design : Replace the 4-fluorobenzamide with bulkier substituents (e.g., 3,5-dichlorophenyl) to exploit hydrophobic enzyme pockets .
- Spirocycle Modifications : Introduce electron-withdrawing groups (e.g., CF) on the dioxaspiro moiety to enhance π-stacking with aromatic residues .
Methodological Considerations
Q. Which analytical techniques best characterize purity and stability?
- HPLC-PDA : Use C18 columns (e.g., Chromolith) with gradient elution (ACN/HO + 0.1% TFA) to detect degradation products (e.g., hydrolysis of the amide bond) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for lyophilization or storage .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt Formation : Convert the free base to hydrochloride or mesylate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
